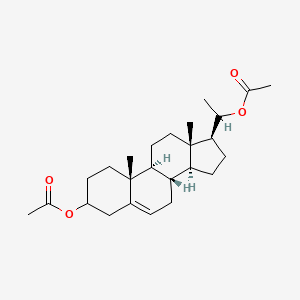![molecular formula C22H22ClN5O2 B12119316 2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)
2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-1-(2-chlorobenzyl)-N-(3-méthoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrroloquinoxaline, un groupe chlorobenzyl et une chaîne latérale méthoxypropyl. Ses propriétés chimiques distinctes en font un sujet précieux pour les études en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-amino-1-(2-chlorobenzyl)-N-(3-méthoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Le processus inclut souvent :
Formation du noyau pyrroloquinoxaline : Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe chlorobenzyl : Cette étape implique généralement une réaction de substitution nucléophile où un halogénure de chlorobenzyl réagit avec l'intermédiaire pyrroloquinoxaline.
Attachement de la chaîne latérale méthoxypropyl : Ceci est souvent fait par une réaction d'alkylation utilisant un halogénure de méthoxypropyl approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour augmenter efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-1-(2-chlorobenzyl)-N-(3-méthoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chlorobenzyl, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Produits majeurs
Oxydation : Formation des oxydes de quinoxaline correspondants.
Réduction : Formation de dérivés amines réduits.
Substitution : Formation de dérivés benzyliques substitués.
Applications de recherche scientifique
Le 2-amino-1-(2-chlorobenzyl)-N-(3-méthoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-amino-1-(2-chlorobenzyl)-N-(3-méthoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Il peut agir en :
Se liant aux enzymes : Inhibition ou modulation de l'activité enzymatique.
Interagissant avec les récepteurs : Modulation des voies de signalisation médiées par les récepteurs.
Affectant les voies cellulaires : Influence de divers processus cellulaires tels que l'apoptose, la prolifération cellulaire et la différenciation.
Applications De Recherche Scientifique
2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Affecting Cellular Pathways: Influencing various cellular processes such as apoptosis, cell proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-amino-1-(2-chlorobenzyl)-2(1H)-pyridinone
- 2-amino-3-(2-chlorobenzyl)-1,3-thiazol-3-ium 3-carboxy-4-hydroxybenzenesulfonate
- 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Unicité
Le 2-amino-1-(2-chlorobenzyl)-N-(3-méthoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide se distingue par sa combinaison unique de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. Son noyau pyrroloquinoxaline, combiné aux groupes chlorobenzyl et méthoxypropyl, fournit un échafaudage polyvalent pour une fonctionnalisation et une exploration plus poussées dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C22H22ClN5O2 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
2-amino-1-[(2-chlorophenyl)methyl]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H22ClN5O2/c1-30-12-6-11-25-22(29)18-19-21(27-17-10-5-4-9-16(17)26-19)28(20(18)24)13-14-7-2-3-8-15(14)23/h2-5,7-10H,6,11-13,24H2,1H3,(H,25,29) |
Clé InChI |
GHALIKTVSBIXKN-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)
![Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B12119247.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)



![4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline](/img/structure/B12119268.png)



![N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B12119288.png)


